![molecular formula C22H25ClN2O2 B13093827 cis-Ethyl 1-benzyl-2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-4-carboxylate](/img/structure/B13093827.png)
cis-Ethyl 1-benzyl-2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Ethyl 1-benzyl-2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-4-carboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Ethyl 1-benzyl-2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-4-carboxylate typically involves a multi-step process. One common method includes the Ugi four-component reaction, which involves the reaction of 2-chloro-3-formylquinolines, 2-chloroacetic acid, amines, and isocyanides . This reaction is followed by spirocyclization under basic conditions to form the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
cis-Ethyl 1-benzyl-2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, nitriles, or other substituted derivatives.
Scientific Research Applications
cis-Ethyl 1-benzyl-2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-Ethyl 1-benzyl-2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro-azetidin-2-one derivatives
- Spiro-pyrrolidine derivatives
- Spiro-indole derivatives
- Spiro-pyran derivatives
Uniqueness
cis-Ethyl 1-benzyl-2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-4-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to other spiro compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25ClN2O2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
ethyl (3'S,5R)-1'-benzyl-2-chlorospiro[7,8-dihydro-6H-quinoline-5,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C22H25ClN2O2/c1-2-27-21(26)18-14-25(13-16-7-4-3-5-8-16)15-22(18)12-6-9-19-17(22)10-11-20(23)24-19/h3-5,7-8,10-11,18H,2,6,9,12-15H2,1H3/t18-,22-/m0/s1 |
InChI Key |
ZIOHGFOEUFTEPP-AVRDEDQJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@]12CCCC3=C2C=CC(=N3)Cl)CC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCCC3=C2C=CC(=N3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


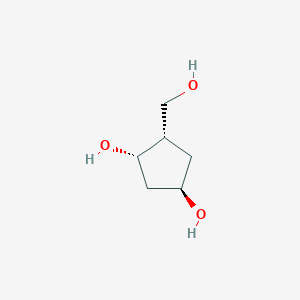
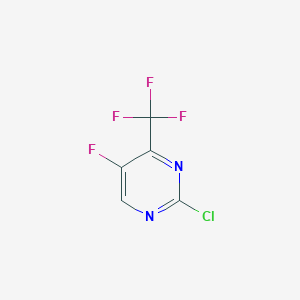
![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
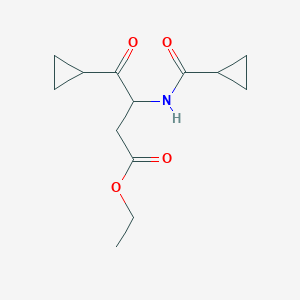
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
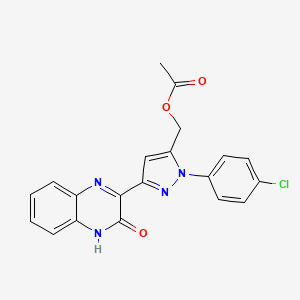
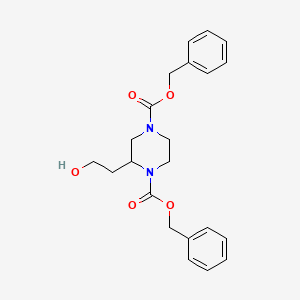
![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)
![5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)
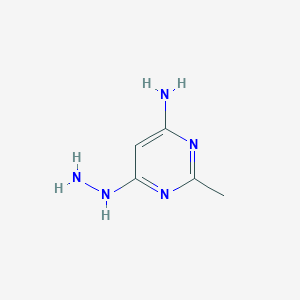


![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)

